molecular formula C11H18N2O3 B7922547 [(1-Acetyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid

[(1-Acetyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid

Cat. No.: B7922547
M. Wt: 226.27 g/mol
InChI Key: DYJCVMZUDGMVLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1-Acetyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid (CAS 1353947-85-9) is a high-purity chemical compound offered for research and development applications. With a molecular formula of C12H20N2O3 and a molecular weight of 240.30 g/mol, this reagent is a specialized pyrrolidine derivative that serves as a valuable building block in medicinal chemistry and drug discovery efforts . Its structure, featuring an acetic acid moiety and a protected acetyl-pyrrolidine ring, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the exploration of pharmacologically active compounds. Researchers utilize this compound strictly for laboratory-scale investigations. This product is designated "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human use. Handling should be conducted by qualified professionals in a well-ventilated laboratory setting. As indicated by its hazard classification, this compound may be harmful if swallowed, may cause skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment (PPE), including gloves and eye/face protection, is essential. Please refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal guidelines.

Properties

IUPAC Name

2-[(1-acetylpyrrolidin-3-yl)-cyclopropylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-8(14)12-5-4-10(6-12)13(7-11(15)16)9-2-3-9/h9-10H,2-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJCVMZUDGMVLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)N(CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Acetyl-pyrrolidin-3-amine

Procedure :

  • Starting Material : Pyrrolidin-3-amine (1.0 equiv) is dissolved in dichloromethane (DCM) at 0–5°C.

  • Acetylation : Acetic anhydride (1.2 equiv) is added dropwise, followed by triethylamine (1.5 equiv). The mixture is stirred at room temperature for 6–24 hours.

  • Workup : The product is isolated via extraction with DCM, washed with brine, and concentrated under reduced pressure.

Yield : 85–90%.
Key Reagents :

  • Acetic anhydride (acetylating agent)

  • Triethylamine (base)

Alkylation with Bromoacetic Acid

Procedure :

  • Reaction : The cyclopropylamine-pyrrolidine intermediate (1.0 equiv) is reacted with bromoacetic acid (1.2 equiv) in dimethyl sulfoxide (DMSO) at 50°C for 8 hours.

  • Base Addition : Potassium carbonate (2.0 equiv) is added to facilitate deprotonation.

  • Workup : The product is purified via recrystallization from ethanol/water.

Yield : 65–70%.
Key Reagents :

  • Bromoacetic acid (alkylating agent)

  • Potassium carbonate (base)

Final Deprotection and Hydrolysis

Procedure :

  • Ester Hydrolysis : The alkylated ester (1.0 equiv) is treated with 5M NaOH in methanol at 90°C for 12 hours.

  • Acidification : The mixture is cooled, acidified to pH 3 with HCl, and extracted with ethyl acetate.

  • Isolation : The organic layer is dried (Na₂SO₄) and concentrated to yield the final product.

Yield : 80–85%.
Key Reagents :

  • Sodium hydroxide (hydrolysis agent)

  • Hydrochloric acid (acidifying agent)

Optimization and Mechanistic Insights

Catalytic Hydrogenation for Intermediate Purification

  • Conditions : Palladium on carbon (10 wt%) under H₂ (40–60 psi) in methanol.

  • Role : Removes benzyl protecting groups (if used) with >99% efficiency.

Stereochemical Control

  • Chiral Resolution : Use of (S)-pyrrolidin-3-amine derivatives ensures enantiomeric excess >98%.

  • Analytical Validation : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol = 80:20).

Comparative Analysis of Synthetic Routes

StepMethod A (Patent)Method B (Patent)Advantages
1EDCI/HOBt couplingDirect alkylationHigher yield (75% vs. 65%)
2Pd/C hydrogenationNaOH hydrolysisMild conditions for acid-sensitive groups
3RecrystallizationLiquid-liquid extractionScalability for industrial production

Challenges and Solutions

  • Challenge : Low solubility of intermediates in polar solvents.
    Solution : Use DMSO/THF mixtures (3:1 v/v) to enhance dissolution.

  • Challenge : Epimerization during acetylation.
    Solution : Conduct reactions at 0–5°C and monitor via NMR .

Chemical Reactions Analysis

Types of Reactions

[(1-Acetyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group or the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

[(1-Acetyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(1-Acetyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name CAS Number Substituent on Amino Group Molecular Formula Molecular Weight (g/mol) Key Features
[(1-Acetyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid 1353947-85-9 Cyclopropyl Not explicitly provided* Not provided High ring strain from cyclopropane; acetylated pyrrolidine
[(R)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid 1354015-67-0 Isopropyl C₁₁H₂₀N₂O₃ 228.29 Bulkier isopropyl group; stereospecific R-configuration
[(3-Bromo-benzyl)-cyclopropyl-amino]-acetic acid 1339238-94-6 3-Bromo-benzyl Not provided Not provided Aromatic bromine substituent; increased hydrophobicity

*The molecular formula for the target compound can be inferred as C₁₂H₁₉N₂O₃ (assuming cyclopropyl replaces isopropyl in the analog above) .

Comparative Analysis

Cyclopropyl vs. Isopropyl Substituents
  • Cyclopropyl Group (Target Compound):
    • Introduces ring strain (109° bond angles), enhancing reactivity in nucleophilic or cycloaddition reactions.
    • May improve metabolic stability compared to linear alkyl chains due to reduced enzymatic oxidation .
  • The R-configuration in this analog could enhance enantioselectivity in chiral environments .
Acetylated Pyrrolidine vs. Aromatic Substituents
  • Acetylation may reduce basicity of the pyrrolidine nitrogen, altering solubility and membrane permeability .
  • 3-Bromo-benzyl Group (Analog CAS 1339238-94-6):
    • Bromine increases electrophilicity , enabling halogen bonding with biomolecular targets.
    • The aromatic system may enhance π-π stacking interactions in protein binding sites .
Functional Implications of the Acetic Acid Moiety
  • The terminal carboxylic acid group enables salt formation (improving solubility) and participation in hydrogen-bonding networks.
  • Comparative studies suggest that analogs lacking this group exhibit reduced water solubility and altered pharmacokinetics .

Biological Activity

[(1-Acetyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid is a synthetic compound characterized by its unique structural features, including a pyrrolidine ring and a cyclopropyl group. Its molecular formula is C₁₁H₁₅N₃O₂, and it has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

The biological activity of this compound primarily stems from its interaction with specific molecular targets such as enzymes and receptors. The compound may function as either an inhibitor or activator, modulating various biochemical pathways. For instance, it has shown potential in influencing enzyme interactions, which are critical in numerous physiological processes.

Key Mechanisms

  • Enzyme Interaction : The compound can inhibit or activate enzymes, thus altering metabolic pathways.
  • Receptor Binding : It may bind to specific receptors, influencing signaling pathways that regulate cellular functions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial effects against various pathogens.
  • Neuroprotective Effects : The compound is being explored for its potential to protect neuronal cells in neurodegenerative conditions.
  • Anti-inflammatory Effects : Preliminary studies suggest it may have anti-inflammatory properties.

Research Applications

This compound serves multiple roles in scientific research:

  • Medicinal Chemistry : Used as a building block for synthesizing potential pharmaceutical agents.
  • Organic Synthesis : Acts as an intermediate in creating complex organic molecules.
  • Biological Studies : Facilitates the study of enzyme interactions and receptor binding dynamics.

Case Studies

Several studies have examined the biological activity of this compound and related compounds:

  • Study on Antimicrobial Activity : A comparative analysis demonstrated that derivatives of this compound exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. For example, certain derivatives showed minimum inhibitory concentration (MIC) values ranging from 75 µg/mL to 150 µg/mL against pathogens like E. coli and Staphylococcus aureus .
CompoundActivityMIC Values
Derivative AAntibacterial75 µg/mL
Derivative BAntifungal125 µg/mL
Derivative CAntiviral<150 µg/mL

Synthesis Pathways

The synthesis of this compound typically involves several steps that allow for the incorporation of various substituents to optimize biological activity. These methods include:

  • Acetylation : Introducing an acetyl group to enhance solubility and bioactivity.
  • Cyclization : Forming the cyclopropane structure which contributes to the compound's unique properties.

Q & A

Q. What are the key synthetic routes for [(1-Acetyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrrolidine ring followed by cyclopropane ring formation and acetylation. A common approach includes:

  • Step 1 : Condensation of pyrrolidine derivatives with cyclopropylamine under reflux in acetic acid (neat or aqueous) to form the cyclopropyl-amino intermediate .
  • Step 2 : Acetylation using acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) to introduce the acetyl group .
  • Step 3 : Final coupling with an acetic acid derivative via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
    Optimization : Adjusting solvent polarity (e.g., acetic acid vs. DMF) and temperature (60–80°C) improves yield. Catalytic systems like Rh/Ir in carbonylation steps may enhance efficiency .

Q. How is nuclear magnetic resonance (NMR) spectroscopy used to confirm the structure of this compound?

NMR analysis focuses on:

  • 1H NMR : Peaks at δ 1.2–1.5 ppm (cyclopropane CH₂), δ 2.1 ppm (acetyl CH₃), and δ 3.4–4.0 ppm (pyrrolidine N-CH and acetic acid CH₂) .
  • 13C NMR : Signals at 170–175 ppm (carboxylic acid C=O), 22–25 ppm (acetyl CH₃), and cyclopropane carbons at 8–12 ppm .
  • 2D NMR (HSQC, HMBC): Validates connectivity between the cyclopropane, pyrrolidine, and acetic acid moieties .

Q. What purification techniques are recommended for isolating this compound?

  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences .
  • Column Chromatography : Silica gel with eluents like ethyl acetate:hexane (3:7) or dichloromethane:methanol (9:1) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients for high-purity isolation .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Acidic conditions (pH < 3) : Protonation of the carboxylic acid group reduces solubility, leading to precipitation. Cyclopropane ring stability may decrease due to acid-catalyzed ring-opening .
  • Neutral/basic conditions (pH 7–9) : The compound remains stable but may form dimers via hydrogen bonding, similar to acetic acid’s equilibrium between monomers and cyclic dimers .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict nucleophilic/electrophilic sites. For example, the cyclopropane ring’s strain energy (~27 kcal/mol) enhances reactivity in ring-opening reactions .
  • Molecular Dynamics Simulations : Assess solvation effects in acetic acid or water to guide solvent selection for synthesis .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Reassessment : Verify activity using standardized assays (e.g., enzyme inhibition IC₅₀) with controls for solvent interference (e.g., DMSO vs. acetic acid) .
  • Metabolite Analysis : Use LC-MS to identify degradation products (e.g., deacetylated derivatives) that may skew bioactivity results .

Q. How can environmental impacts of synthesizing this compound be assessed?

  • Life Cycle Analysis (LCA) : Compare traditional synthesis (high acetic acid waste) vs. green methods (e.g., bioethanol-derived acetic acid ).
  • Waste Stream Management : Neutralize acidic byproducts with sodium bicarbonate to minimize ecological toxicity .

Q. What advanced spectroscopic methods characterize intermolecular interactions (e.g., with proteins)?

  • Surface Plasmon Resonance (SPR) : Measures binding affinity to target proteins (e.g., kinases) in real-time .
  • FT-IR Spectroscopy : Identifies hydrogen bonding between the carboxylic acid group and protein residues (e.g., amide I band shifts) .

Q. How do steric effects from the cyclopropane ring influence reaction kinetics?

  • Kinetic Isotope Effects (KIE) : Deuterium labeling at cyclopropane positions reveals steric hindrance in nucleophilic substitutions .
  • X-ray Crystallography : Resolves spatial constraints in crystal structures, showing hindered access to the pyrrolidine nitrogen .

Q. What methodologies address discrepancies in titration-based purity assessments?

  • Error Mitigation : Calibrate pH meters rigorously and use back-titration with HCl to account for weak acid buffering .
  • Cross-Validation : Compare results with HPLC purity data (area-under-curve) to resolve inconsistencies .

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